molecular formula C15H20N2O3 B4077679 1-[2-(4-nitrophenyl)propanoyl]azepane

1-[2-(4-nitrophenyl)propanoyl]azepane

Cat. No.: B4077679
M. Wt: 276.33 g/mol
InChI Key: SWSILUNMROCEHX-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenyl)propanoyl]azepane is a nitrogen-containing heterocyclic compound featuring an azepane ring (7-membered saturated ring) substituted with a propanoyl chain bearing a 4-nitrophenyl group.

Key structural characteristics include:

  • Azepane core: A 7-membered ring with a secondary amine group, influencing solubility and reactivity .
  • 4-Nitrophenyl group: A para-substituted nitrobenzene moiety, known for electron-withdrawing effects that modulate electronic properties and reactivity in aromatic substitution reactions .

The molecular formula is inferred as C₁₅H₁₉N₂O₃ (assuming a propanoyl chain), with an approximate molecular weight of 275.33 g/mol. This distinguishes it from analogs like 1-(4-nitrophenyl)azepane (C₁₂H₁₆N₂O₂, MW 220.27 g/mol ) and 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane (C₁₃H₁₅ClN₂O₃, MW 282.72 g/mol ).

Properties

IUPAC Name

1-(azepan-1-yl)-2-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12(13-6-8-14(9-7-13)17(19)20)15(18)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSILUNMROCEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-[2-(4-nitrophenyl)propanoyl]azepane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Differences Potential Applications
This compound C₁₅H₁₉N₂O₃ 275.33 (estimated) Azepane + propanoyl + 4-nitrophenyl Propanoyl linker Drug intermediates, catalysts
1-(4-Nitrophenyl)azepane C₁₂H₁₆N₂O₂ 220.27 Azepane + 4-nitrophenyl Direct aryl-azepane bond (no linker) Organic synthesis building block
1-(2-Fluoro-4-nitrophenyl)azepane C₁₂H₁₅FN₂O₂ 238.26 Azepane + 2-fluoro-4-nitrophenyl Fluorine meta to nitro (electronic modulation) Fluorinated drug candidates
1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane C₁₃H₁₅ClN₂O₃ 282.72 Azepane + carbonyl + chloro-nitroaryl Chloro and nitro on adjacent positions Pesticide/agrochemical research
1-(4-Phenylbutanoyl)azepane C₁₆H₂₃NO 245.36 Azepane + butanoyl + phenyl Longer aliphatic chain + non-nitro aryl Polymer additives, surfactants

Key Comparative Insights :

The 4-nitro group provides strong electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon compared to non-nitro analogs like .

Electronic Modulation via Halogens :

  • The 2-fluoro-4-nitrophenyl analog exhibits altered electronic properties due to fluorine's inductive effects, which may reduce ring reactivity compared to the unsubstituted nitro group in the target compound.

Chlorine vs. Nitro Positioning :

  • In , the 3-nitro-4-chloro substitution creates a sterically hindered and highly polarized aromatic system, favoring interactions with biological targets (e.g., enzyme active sites) over the target compound's simpler para-nitro configuration.

Applications in Drug Discovery: Compounds with nitro groups (e.g., ) are often explored as protease inhibitors or prodrug intermediates due to nitro's redox activity. The propanoyl linker in the target compound may improve pharmacokinetic properties (e.g., solubility) compared to .

Research Findings and Limitations

  • Synthetic Challenges: Nitroaryl-azepane derivatives often require multi-step syntheses involving nitration, acylation, and cyclization. The propanoyl linker may necessitate additional protection/deprotection steps .
  • Biological Activity : While nitro groups are pharmacologically relevant, their metabolic instability (e.g., reduction to amines) limits in vivo applications. Fluorinated analogs (e.g., ) show improved metabolic stability .
  • Contradictions in Data : Molecular weights for similar compounds vary significantly (e.g., 220.27 g/mol for vs. 238.26 g/mol for ), highlighting the need for precise characterization of the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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